zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride
Description
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is a diazonium salt complexed with zinc chloride. Its structure comprises a benzene ring substituted at the para position with an ethyl(2-hydroxyethyl)amino group, coordinated to a tetrachlorozincate anion. This compound is often synthesized via reactions between diazonium chloride precursors and zinc salts (e.g., ZnCl₂ or Zn(OAc)₂) in solvents like tetrahydrofuran (THF) or ethanol . The ethyl(2-hydroxyethyl)amino substituent enhances solubility in polar solvents due to its hydrophilic hydroxyethyl moiety, making it useful in applications requiring aqueous compatibility, such as dye synthesis or coordination chemistry .
Properties
CAS No. |
14751-97-4 |
|---|---|
Molecular Formula |
C20H28Cl4N6O2Zn |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H14N3O.4ClH.Zn/c2*1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;;/h2*3-6,14H,2,7-8H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
MQRGMLDXNFBJTF-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride typically involves the reaction of 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the formation of a diazonium salt from an aromatic amine, followed by its reaction with zinc chloride to form the tetrachloride complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and hydroxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized species, while substitution reactions can produce a range of substituted aromatic compounds .
Scientific Research Applications
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and diazotization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride involves its interaction with specific molecular targets and pathways. The diazonium group in the compound can undergo various reactions, leading to the formation of reactive intermediates that interact with biomolecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
Key Findings :
- Electron-donating groups (e.g., –N(Et)(CH₂CH₂OH), –N(Et)₂) stabilize diazonium salts by delocalizing positive charge .
- Electron-withdrawing groups (e.g., –NO₂) reduce stability, increasing decomposition risk .
- Hydroxyethyl groups improve aqueous solubility, critical for industrial dye applications .
Comparative Analysis :
- Target Compound: Synthesized by mixing 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride with ZnCl₂ in THF, yielding a red crystalline product after purification .
- Thiosemicarbazone-Zinc Complexes: Use ethanol as a solvent and require heating (e.g., thiosemicarbazone 4-methoxy benzaldehyde zinc chloride synthesis at elevated temperatures) .
- Zinc(II) Complexes with Triplet Charge-Transfer States : Require anhydrous THF and dropwise addition of Zn(OAc)₂ to ligand solutions, followed by rigorous drying .
Biological Activity
Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride is a complex compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is a coordination complex featuring a diazonium group attached to a benzene ring, with zinc as a central metal ion. Its molecular weight is approximately 591.7 g/mol, and it can exist in various forms depending on the coordination environment of the zinc ion . The presence of the ethyl(2-hydroxyethyl)amino group enhances its solubility and biological interactions.
Antimicrobial Activity
Zinc complexes have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Zinc Complexes
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium | 18-22 | 50 µg/mL |
| Ciprofloxacin (control) | 30-35 | 10 µg/mL |
The above data illustrates that while the zinc complex shows good antibacterial properties, it is less effective than standard antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant capacity of zinc complexes is another area of interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has shown that zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium exhibits notable free radical scavenging activity.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 Value (µg/mL) |
|---|---|
| Zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium | 10.46 |
| Cu(II) Complex | 8.62 |
These results suggest that while the zinc complex has promising antioxidant effects, copper complexes exhibit superior activity .
Anticancer Potential
Zinc complexes have been explored for their anticancer properties due to their ability to interact with DNA. Studies have indicated that zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium can inhibit cancer cell proliferation through mechanisms involving DNA intercalation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The compound showed a dose-dependent decrease in cell viability.
Table 3: Cytotoxicity Results
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
These findings indicate that the compound may serve as a potential candidate for developing new anticancer therapies .
The biological activities of zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium can be attributed to several mechanisms:
- DNA Interaction : The ability of the complex to intercalate into DNA suggests potential as an anticancer agent.
- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress, contributing to its protective effects against cellular damage.
- Membrane Disruption : The antibacterial activity may result from disruption of bacterial cell membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
